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Introduction to Silicon Carbide and its Polytypes

Silicon carbide (SiC) is a wide-bandgap semiconductor material that has garnered significant
attention for its applications in high-power, high-frequency, and high-temperature electronic
devices.[1][2][3] Its exceptional physical and electronic properties, such as a high critical
breakdown field, high thermal conductivity, and excellent chemical and mechanical stability,
make it a superior alternative to conventional semiconductors like silicon in demanding
environments.[1][2]

A unique characteristic of silicon carbide is its ability to exist in many different crystal
structures, a phenomenon known as polymorphism.[4] SiC exhibits a specific form of
polymorphism called polytypism, where different crystal structures, or polytypes, are formed by
variations in the stacking sequence of identical Si-C bilayers along a specific crystal axis.[4]
While identical in two dimensions, these polytypes differ in the third dimension, leading to a
wide range of electronic properties.[4] Over 250 SiC polytypes have been identified, though the
most technologically significant and well-studied are 3C-SiC (cubic), 4H-SiC (hexagonal), 6H-
SiC (hexagonal), and 15R-SiC (rhombohedral).[2][4][5] The variation in stacking sequence
directly influences the material's bandgap energy, a critical parameter for any semiconductor
application.[4]
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Data Presentation: Bandgap Energies of Common
SiC Polytypes

The bandgap energy (Eg) of SiC varies significantly among its different polytypes.[4][6]
Generally, the bandgap increases with the degree of hexagonality in the crystal structure.[7]
The table below summarizes the experimentally determined and theoretically calculated
bandgap energies for several key SiC polytypes at room temperature (unless otherwise

specified).
Bandgap
Crystal Measurement
Polytype Energy (Eg) Reference
Structure Temperature
[eV]
) Cubic Room
3C-SiC _ ~2.3-24 [4][6]
(Zincblende) Temperature
2.36 300 K [8]
2.416 2K (8]
. Room
6H-SIC Hexagonal ~3.0 [4][6]
Temperature
Room
3.02 [9]
Temperature
15R-SiC Rhombohedral 2.98 Not Specified [10]
] Room
4H-SiC Hexagonal ~3.2 [6][11]
Temperature
3.23 300 K [8]
Room
3.26 (9]
Temperature
] Hexagonal Room
2H-SiC _ ~3.3 [4]
(Wurtzite) Temperature
3.33 Not Specified [8]
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Experimental and Theoretical Protocols for
Bandgap Determination

Accurate determination of a material's bandgap is crucial for device design and fabrication.[12]
A variety of experimental and theoretical methods are employed to measure and calculate the
bandgap of SiC polytypes.

Experimental Protocols

1. Optical Absorption Spectroscopy (Tauc Method)

Optical absorption is one of the most common techniques for determining the bandgap of
semiconductor materials.[12] The method relies on the principle that a semiconductor will
absorb photons with energy greater than or equal to its bandgap energy, causing electrons to
be excited from the valence band to the conduction band.

o Methodology:

o Sample Preparation: A thin, optically polished sample of the SiC polytype is prepared to
allow for the transmission of light. For bulk or powdered samples, diffuse reflectance
measurements can be performed and the data can be converted into a pseudo-absorption
spectrum.[12]

o Measurement: The sample is placed in a UV-Visible (UV-Vis) spectrophotometer. The
absorbance (or transmittance) of the material is measured over a range of photon
wavelengths.

o Data Analysis (Tauc Plot): The relationship between the absorption coefficient (a), the

photon energy (hv), and the optical bandgap (EQ) is given by the Tauc equation: (orhv)lln =
A(hv - Eg) where A’ is a constant and the exponent 'n" depends on the nature of the

electronic transition. For a direct bandgap semiconductor, n = 1/2; for an indirect bandgap
semiconductor like SiC, n = 2.

o Extrapolation: A Tauc plot is generated by plotting (ahv)1/2 versus photon energy (hv). The
linear portion of this plot is extrapolated to the energy axis (where (ahv)1/2 = 0). The
intercept on the energy axis provides the value of the indirect bandgap, Eg.[12]
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2. Photoluminescence (PL) Spectroscopy

Photoluminescence is a non-destructive spectroscopic technique that involves measuring the
light emitted from a material after it has absorbed photons.

o Methodology:

o Excitation: The SiC sample is illuminated with a light source (typically a laser) with a
photon energy greater than its bandgap energy. This excites electrons from the valence
band to the conduction band, creating electron-hole pairs.

o Recombination and Emission: These excited electrons and holes will eventually
recombine. This recombination can be radiative, resulting in the emission of a photon.

o Detection: The emitted light is collected and analyzed by a spectrometer. The spectrum of
the emitted light reveals a peak corresponding to the energy of the photons emitted during
the band-edge recombination.

o Bandgap Determination: The energy of the emitted photons is approximately equal to the
bandgap energy of the semiconductor. The peak energy in the PL spectrum provides a
direct measurement of the bandgap. This technique is particularly useful for measuring the
excitonic energy gap at low temperatures.|[8]

Theoretical Protocols

1. Density Functional Theory (DFT) with GW Approximation

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for
investigating the electronic band structure of materials.[1][2]

o Methodology:

o Structure Definition: The calculation begins with the known crystal structure of the SiC
polytype (e.g., 4H-SiC or 2H-SIC), including lattice parameters and atomic positions.

o DFT Calculation: The electronic ground state of the crystal is calculated using DFT, often
within approximations like the Local Density Approximation (LDA) or Generalized Gradient
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Approximation (GGA). These initial calculations provide a basic band structure but are
known to underestimate the bandgap value.[1]

o Quasiparticle Correction (GW Approximation): To obtain more accurate bandgap values,
corrections are applied to the DFT results. The GW approximation (where G stands for the
Green's function and W for the screened Coulomb interaction) is a state-of-the-art method
for calculating quasiparticle energies.[1][2] This "single-shot" GW (GOWO) calculation,
performed on top of the initial DFT result, corrects for the self-energy of the electrons and
yields bandgap values that are in excellent agreement with experimental data.[1][2][5]

o Analysis: The final output provides a detailed electronic band structure, from which the
bandgap (the energy difference between the valence band maximum and the conduction
band minimum) can be precisely determined.
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Caption: Logical relationship between SiC polytype, hexagonality, and bandgap energy.
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Caption: Experimental workflow for determining bandgap energy using UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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